molecular formula C19H12FN3O2S B2584861 N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-52-6

N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Cat. No.: B2584861
CAS No.: 478079-52-6
M. Wt: 365.38
InChI Key: RJCOQNMWGCBTBK-UHFFFAOYSA-N
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Description

N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is a chemical compound with the molecular formula C19H12FN3O2S. It is known for its unique structure, which includes a thieno[2,3-b]quinoline core, a fluorobenzoyl group, and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
  • N’-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
  • N’-(4-nitrobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide

Uniqueness

N’-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

N'-(4-fluorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O2S/c20-14-7-5-11(6-8-14)17(24)22-23-18(25)16-10-13-9-12-3-1-2-4-15(12)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCOQNMWGCBTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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